
3-Anilino-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-Anilino-1-phenyl-2-propen-1-one" involves various chemical reactions. For instance, the synthesis of 1-anilino-3-phenylimino-1-propene hydrochloride is achieved using vinyl ethyl ether as a starting material, resulting in a product yield of 85% . Similarly, the synthesis of 2-amino-N-(3-phenylprop-2-enylidene)aniline is prepared by the condensation of cinnamaldehyde with o-phenylenediamine . These methods demonstrate the versatility of synthetic approaches in creating compounds with a phenylpropenone backbone.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been elucidated using various techniques. X-ray crystallography has been employed to determine the crystal structure of 1-anilino-3-phenylimino propene-(1), revealing that the molecules are electrically neutral and form intermolecular contacts through N-H…N hydrogen bridges and van der Waals contacts . The title compound "(Z)-3-Anilino-1,3-diphenylprop-2-en-1-one" exhibits an intramolecular hydrogen bond involving the NH group and the carbonyl O atom, with the crystal structure being stabilized by weak C—H…π interactions .
Chemical Reactions Analysis
The chemical reactions involving compounds with a similar structure to "this compound" are diverse. For example, the deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines using lithium 2,2,6,6-tetramethylpiperidide (LTMP) has been studied, showing that the corresponding amides are deprotonated at specific carbon positions . Additionally, the oxidative coupling of 5-anilino-2-phenylthio-1,4-benzoquinones and 2-anilino-1,4-naphthoquinones in the presence of palladium(II) acetate produces a series of substituted carbazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" and related compounds are crucial for their potential applications. The study of the crystal structure of 1-anilino-3-phenylimino propene-(1) provides insights into the electronic structure of the amino and imino groups in the molecule, which influences the intermolecular interactions . The intramolecular hydrogen bond in "(Z)-3-Anilino-1,3-diphenylprop-2-en-1-one" and the resulting herringbone arrangement in the crystal structure are indicative of the compound's stability and potential for solid-state applications .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
3-Anilino-1-phenyl-2-propen-1-one (PAP) has been synthesized and explored for its inhibitive effect on N80 steel in 15% HCl solution. PAP showed a remarkable inhibition efficiency of over 99%, functioning as a mixed-type inhibitor. This was confirmed using weight loss and electrochemical techniques, including electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization. The chemical structure of PAP was validated through Fourier transform infrared spectroscopy (FTIR) (Fang et al., 2011).
Crystal Structure Analysis
The crystal structure of 1-Anilino-3-phenylimino propene-(1) has been extensively studied. It crystallizes in the Iba2 space group with specific lattice constants and contains 8 molecules per elementary lattice cell. The molecular structure, clarified through a direct phase determination and least squares method refinement, resembles asymmetric polymethine merocyanines more than symmetrical polymethine cyanines. This is attributed to the different electronic structures of the amino and imino groups in the molecule. Intermolecular contacts are formed through N-H…N hydrogen bridges and van-der-Waals contacts between C- and H-atoms (Kulpe & Schulz, 1981).
Antitumor Activity
This compound derivatives have been synthesized and evaluated for their antiproliferative activity in vitro, interactions with tubulin, and cell cycle effects. Particularly, compound 3c demonstrated significant antitumor activity in vivo, suggesting its potential as a new antimitotic agent with clinical possibilities (Romagnoli et al., 2014).
Hydrogen-Bonded Structures
Studies have shown that molecules like 3-amino-4-anilino-1H-isochromen-1-one adopt similar conformations with substituted amino groups being almost orthogonal to the adjacent heterocyclic ring. These molecules are linked into complex structures through various hydrogen bonds, contributing to their structural stability (Vicentes et al., 2013).
Dye Synthesis
This compound has been used as an intermediate in the synthesis of cyanine functional dyes. The yield and chemical structure have been characterized through IR and 1H NMR, confirming the accuracy of the synthesis process (Ya-Nan, 2009).
Photophysical Properties
The compound's derivatives have been studied for their photophysical properties. For example, the E/Z photoisomerization of certain derivatives was investigated, providing insights into the mechanism of reaction, which involves only the singlet state and bypasses the triplet state (Chiacchio et al., 1988).
Propiedades
IUPAC Name |
(E)-3-anilino-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(13-7-3-1-4-8-13)11-12-16-14-9-5-2-6-10-14/h1-12,16H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJZOKJJOYMVPV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

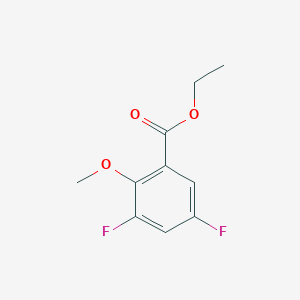
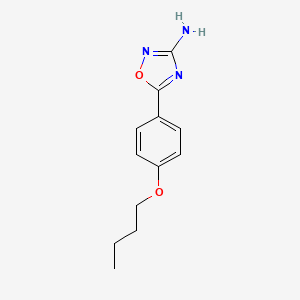
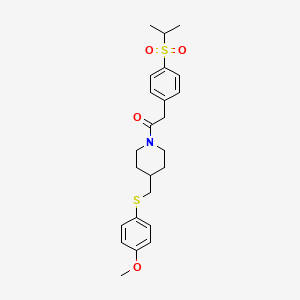
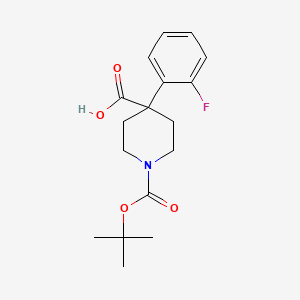
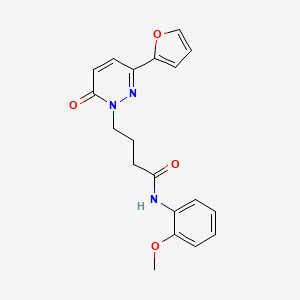
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)
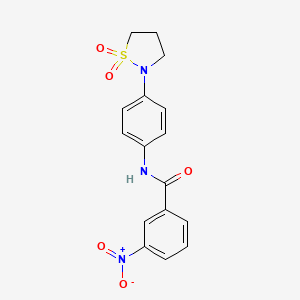
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)
![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)

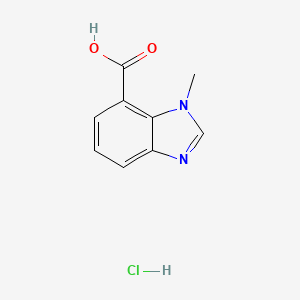
![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)

